Vesparax (combination)

Insomnia Hypnotic efficacy Sleep induction

Vesparax is a fixed-dose combination hypnotic tablet containing 50 mg brallobarbital (a barbiturate), 150 mg secobarbital (a barbiturate), and 50 mg hydroxyzine (an antihistamine). It was introduced clinically in the 1960s for the treatment of insomnia and was marketed primarily in Europe.

Molecular Formula C53H66Br2CaCl3N8NaO11
Molecular Weight 1320.4 g/mol
CAS No. 61112-40-1
Cat. No. B1223037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVesparax (combination)
CAS61112-40-1
Synonymsallobarbital - hydroxyzine - secobarbital
brallobarbital, hydroxyzine, secobarbital drug combination
Vesparax (combination)
Molecular FormulaC53H66Br2CaCl3N8NaO11
Molecular Weight1320.4 g/mol
Structural Identifiers
SMILESCCCC(C)C1(C(=O)NC(=O)N=C1[O-])CC=C.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+].Cl.Cl.[Ca+2]
InChIInChI=1S/C21H27ClN2O2.C12H18N2O3.2C10H11BrN2O3.Ca.2ClH.Na/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;2*1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15;;;;/h1-9,21,25H,10-17H2;5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);2*3H,1-2,4-5H2,(H2,12,13,14,15,16);;2*1H;/q;;;;+2;;;+1/p-3
InChIKeyXDDGWDDDVHAVLW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vesparax (CAS 61112-40-1): Triple-Combination Barbiturate-Antihistamine Hypnotic Procurement Profile


Vesparax is a fixed-dose combination hypnotic tablet containing 50 mg brallobarbital (a barbiturate), 150 mg secobarbital (a barbiturate), and 50 mg hydroxyzine (an antihistamine) [1]. It was introduced clinically in the 1960s for the treatment of insomnia and was marketed primarily in Europe [2]. The combination was designed to leverage the synergistic sedative effects of two barbiturates with an antihistamine; however, a critical and unintended pharmacokinetic consequence of this combination is that secobarbital and hydroxyzine together prolong the elimination half-life of brallobarbital, resulting in an extended duration of action and a tendency toward next-day hangover [3]. Vesparax has been withdrawn from the market in most countries and is no longer manufactured for clinical use [1], making its current relevance limited to forensic toxicology, historical pharmacological research, and specialized procurement for reference standard collections.

Why Vesparax Cannot Be Substituted by Single-Agent Barbiturates or Benzodiazepines


Vesparax cannot be substituted by its individual components (brallobarbital, secobarbital, or hydroxyzine alone) or by single-agent benzodiazepine hypnotics because the fixed-dose combination generates a pharmacokinetic profile that is not merely additive. The co-administration of secobarbital and hydroxyzine within the Vesparax formulation significantly prolongs the elimination half-life of brallobarbital, a phenomenon that does not occur when brallobarbital is administered alone [1]. This drug-drug interaction within the fixed combination creates a distinct duration of action and a characteristic hangover profile that differs from single-agent barbiturates or benzodiazepines such as midazolam [2]. Furthermore, direct clinical comparisons demonstrate that Vesparax and midazolam, while equipotent in hypnotic efficacy, produce markedly different tolerability and residual-effect profiles [3]. Any attempt to replicate the Vesparax pharmacological phenotype using separately administered components would require precise pharmacokinetic modeling to match the interaction-driven extended half-life of brallobarbital.

Vesparax Procurement Evidence: Quantitative Differentiation from Midazolam and Other Hypnotic Alternatives


Hypnotic Efficacy Equivalent to Midazolam 15 mg: Head-to-Head Evidence

In a double-blind study of 60 female patients with moderate or severe insomnia hospitalized for gynecological surgery, Vesparax (1 tablet: 50 mg hydroxyzine, 150 mg secobarbital, 50 mg brallobarbital) and midazolam 15 mg were compared over 5 nights following a 2-day placebo selection phase. Both compounds were effective in hastening sleep onset, increasing sleep duration, and improving sleep quality, with no statistically significant difference in efficacy between the two agents [1]. Vesparax achieved hypnotic efficacy comparable to the benzodiazepine midazolam, which is a notable finding given that barbiturates and benzodiazepines act via distinct mechanisms. Note: The published abstract does not report quantitative sleep latency in minutes; the evidence is limited to the qualitative statement of equivalence.

Insomnia Hypnotic efficacy Sleep induction

Higher Incidence of Next-Day Hangover Versus Midazolam: Tolerability Deficit

In a double-blind parallel study of 30 female patients (aged 20–76 years) with insomnia secondary to neuromuscular disease, midazolam 15 mg was compared to Vesparax (150 mg secobarbital, 50 mg brallobarbital, 50 mg hydroxyzine). Both products were efficient hypnotics maintaining a constant level of effect. Critically, midazolam proved to be better tolerated: in contrast to Vesparax, midazolam did not cause hangover, nor did rebound phenomena ensue after its withdrawal [1]. This represents a clear tolerability differentiation where Vesparax is inferior to the benzodiazepine comparator. No quantitative incidence data for hangover were reported in the accessible abstract.

Hangover Residual effects Tolerability

Drug Cumulation and More Frequent Side Effects in Geriatric Patients Versus Midazolam

A randomized, double-blind study in a large geriatric department compared midazolam with Vesparax for efficacy and safety. The hypnotic efficacy of the two treatments was almost identical. However, side effects were more frequent with Vesparax. Furthermore, in the Vesparax group, unlike in the midazolam group, a troublesome cumulation of effect was observed, together with relatively frequent signs of hangover [1]. This finding confirms that the extended half-life of the Vesparax combination (due to the brallobarbital PK interaction) translates into clinically significant drug accumulation in elderly patients, a population with inherently reduced drug clearance.

Geriatric Drug accumulation Side effects

Unique Pharmacokinetic Interaction: Secobarbital and Hydroxyzine Prolong Brallobarbital Half-Life

The Yih and van Rossum (1976) study demonstrated that the elimination rate of brallobarbital depends on the route of administration, with the half-life following oral administration being considerably longer than after intravenous injection. Critically, the presence of the other components of Vesparax – namely secobarbital and hydroxyzine – further increases the half-life of brallobarbital [1]. This is a documented intra-formulation drug-drug interaction that is specific to the Vesparax fixed-dose combination. The study also established that brallobarbital, rather than secobarbital or hydroxyzine, is primarily responsible for the complications observed in Vesparax intoxication [1]. Concentrations of brallobarbital and secobarbital in 10 cases of acute Vesparax intoxication have been quantified in blood, brain, liver, kidney, and muscle [2]. Note: Specific half-life values in hours are not reported in the accessible abstract; the published full text may contain these data.

Pharmacokinetic interaction Half-life prolongation Drug-drug interaction

Market Withdrawal and Current Procurement Status: Limited to Forensic and Reference Applications

Vesparax has been withdrawn from the market in most countries [1]. In the Netherlands, where it was originally developed, it was commercially available from 1959 to 2001 [2]. The combination's prolonged half-life, tendency to cause hangover, and the availability of safer alternatives (primarily benzodiazepines and Z-drugs) led to its clinical obsolescence [1]. Currently, Vesparax is not manufactured as a pharmaceutical product. Its procurement relevance is therefore restricted to: (a) forensic toxicology reference standards for identification of this agent in post-mortem or intoxication cases; (b) historical pharmacological research collections; and (c) analytical reference material for laboratories that may encounter this combination in seized or legacy pharmaceutical samples. Approximately 20% of barbiturate-involved hemoperfusion cases in one toxicology series involved Vesparax poisoning, underscoring its continued relevance in forensic contexts [3].

Market withdrawal Regulatory status Reference standard

Procurement Application Scenarios for Vesparax Based on Quantitative Differentiation Evidence


Forensic Toxicology Reference Standard for Barbiturate-Combination Intoxication Screening

Vesparax is implicated in approximately 20% of barbiturate-involved hemoperfusion cases [1], and its distinctive triple-component composition (brallobarbital, secobarbital, hydroxyzine) requires specific analytical reference material for accurate identification in post-mortem toxicology. The documented tissue distribution data (blood, brain, liver, kidney, muscle) from 10 acute intoxication cases [2] provide a quantitative framework for forensic interpretation. Laboratories performing comprehensive toxicology screening should procure Vesparax reference standard to ensure accurate identification of this legacy combination, which may still be encountered in retrospective casework or regions where barbiturate combinations persist.

Pharmacological Research on Intra-Formulation Drug-Drug Interactions and Metabolic Inhibition

The Yih and van Rossum (1976) finding that secobarbital and hydroxyzine prolong brallobarbital's half-life within the Vesparax formulation [3] represents a well-documented example of a clinically significant drug-drug interaction occurring within a single fixed-dose combination tablet. Researchers studying metabolic inhibition, cytochrome P450 interactions involving barbiturates, or formulation-driven pharmacokinetic alterations can use Vesparax as a reference case where the PK profile of the combination cannot be predicted from the individual components alone. This makes the compound valuable for academic pharmacology and pharmaceutics research programs focused on drug interaction mechanisms.

Comparative Hypnotic Research: Barbiturate-Class Reference Compound for Benzodiazepine Benchmarking

The direct head-to-head studies demonstrating that Vesparax achieves hypnotic efficacy equivalent to midazolam 15 mg in both surgical patients [4] and geriatric patients [5] establish Vesparax as a barbiturate-class benchmark for comparative sleep research. Its documented but distinct profile — equal efficacy to midazolam but inferior tolerability including hangover, rebound, and geriatric cumulation — provides a valuable reference point for studies investigating the therapeutic index differences between barbiturate and benzodiazepine hypnotics. Researchers designing comparative pharmacology studies between hypnotic classes can use Vesparax data as a bridge between older barbiturate literature and modern benzodiazepine/Z-drug clinical trials.

Historical Pharmaceutical Collection and Legacy Drug Reference Repository

As a combination product marketed from 1959 to 2001 in the Netherlands [6] and withdrawn globally [7], Vesparax represents a historically significant milestone in hypnotic pharmacotherapy — the era of fixed-dose barbiturate combinations that preceded the benzodiazepine revolution. Institutional pharmaceutical collections, museum repositories, and academic programs in the history of medicine and pharmacology may procure Vesparax samples or reference materials to document the evolution of sedative-hypnotic drug development. The well-documented safety concerns that led to its withdrawal (hangover, cumulation, intoxication risk) serve as an educational case study in pharmacovigilance and rational drug design.

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